
Butyl bis(chloromethyl)phosphinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl bis(chloromethyl)phosphinate is an organophosphorus compound that contains a phosphinate group bonded to two chloromethyl groups and a butyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butyl bis(chloromethyl)phosphinate typically involves the reaction of butylphosphinic acid with formaldehyde and hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then chlorinated to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to meet industrial standards. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Butyl bis(chloromethyl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinate oxides.
Reduction: Reduction reactions can convert the phosphinate group to phosphine derivatives.
Substitution: The chloromethyl groups can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include phosphinate oxides, phosphine derivatives, and various substituted phosphinates. These products have diverse applications in different fields .
科学的研究の応用
Butyl bis(chloromethyl)phosphinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of butyl bis(chloromethyl)phosphinate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved in its action include the disruption of metabolic processes and the inhibition of signal transduction pathways .
類似化合物との比較
Similar Compounds
Similar compounds to butyl bis(chloromethyl)phosphinate include:
- Ethyl bis(chloromethyl)phosphinate
- Methyl bis(chloromethyl)phosphinate
- Phenyl bis(chloromethyl)phosphinate
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its butyl group provides different solubility and reactivity characteristics compared to its ethyl, methyl, and phenyl counterparts. These differences make it suitable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
14590-60-4 |
|---|---|
分子式 |
C6H13Cl2O2P |
分子量 |
219.04 g/mol |
IUPAC名 |
1-[bis(chloromethyl)phosphoryloxy]butane |
InChI |
InChI=1S/C6H13Cl2O2P/c1-2-3-4-10-11(9,5-7)6-8/h2-6H2,1H3 |
InChIキー |
QYOFYMCTQDYBMY-UHFFFAOYSA-N |
正規SMILES |
CCCCOP(=O)(CCl)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


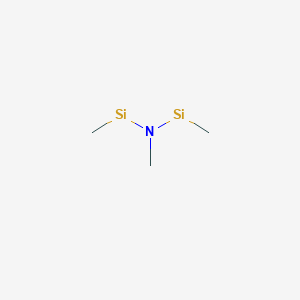
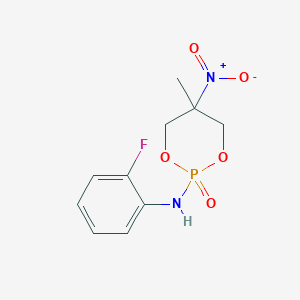
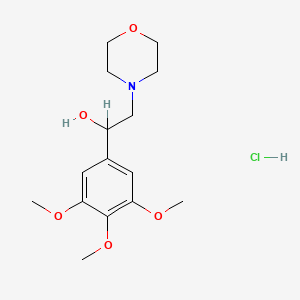
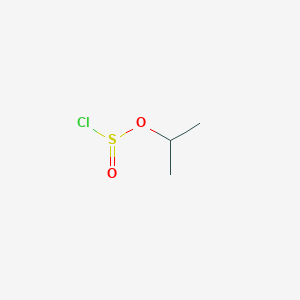
![4-[4-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14709863.png)
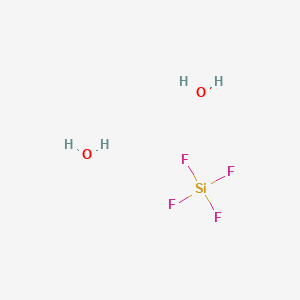
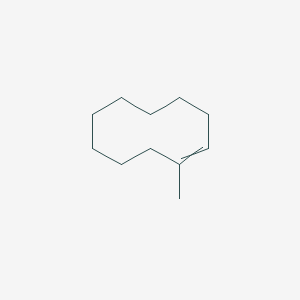
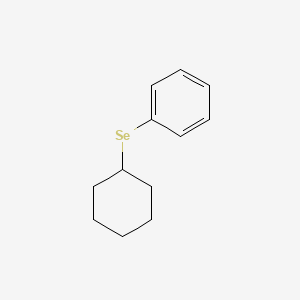
![2-[(Acetyloxy)methyl]-2-ethylhexyl acetate](/img/structure/B14709891.png)


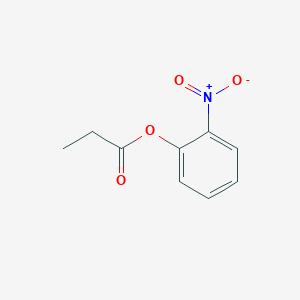
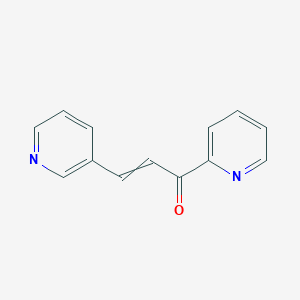
![(E,E)-1,1'-[(E)-Diazenediyldi(naphthalene-4,1-diyl)]bis[(naphthalen-1-yl)diazene]](/img/structure/B14709914.png)
